

# A Comprehensive Technical Guide to *tert*-Butyl (5-methoxy-2-nitrophenyl)carbamate

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## Compound of Interest

Compound Name: *tert*-Butyl (5-methoxy-2-nitrophenyl)carbamate

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This in-depth technical guide provides a thorough overview of ***tert*-Butyl (5-methoxy-2-nitrophenyl)carbamate**, a key intermediate in organic synthesis. This document details its chemical identity, provides a robust synthesis protocol, and contextualizes its application in the synthesis of advanced chemical entities.

## Chemical Identity and Synonyms

***tert*-Butyl (5-methoxy-2-nitrophenyl)carbamate** is a nitroaromatic compound featuring a Boc-protected amine. This structural motif makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A comprehensive list of its identifiers and synonyms is provided below to facilitate cross-referencing in research and procurement.

Table 1: Chemical Identifiers and Synonyms

Identifier Type	Value
Chemical Name	tert-Butyl (5-methoxy-2-nitrophenyl)carbamate
CAS Number	185428-55-1[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>5</sub> [1][2]
Molecular Weight	268.27 g/mol [1][2]
IUPAC Name	tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate
Synonyms	2-(Boc-amino)-4-methoxy-1-nitrobenzene, TERT-BUTYL N-(5-METHOXY-2-NITROPHENYL)CARBAMATE, (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester, Carbamic acid, (5-methoxy-2-nitrophenyl)-, 1,1-dimethylethyl ester[2]
InChI Key	IGYXAKCOMRSREX-UHFFFAOYSA-N[2]
MDL Number	MFCD28043790[1]

It is crucial to distinguish this compound from its isomer, tert-Butyl (4-methoxy-2-nitrophenyl)carbamate, which possesses a different substitution pattern on the aromatic ring and is registered under CAS Number 185428-90-4.

## Physicochemical Properties

While specific, experimentally determined data for properties such as melting point and detailed NMR spectra for **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** are not readily available in the public domain, typical characteristics for similar nitroaromatic carbamates suggest it is a solid at room temperature. For reference, the related compound tert-butyl (2-nitrophenyl)carbamate is a yellow solid with a melting point of 89-90°C.[4] Spectroscopic data for this analogue includes:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 9.65 (bs, 1H), 8.55 (d, J = 8Hz, 1H), 8.18 (d, J = 8Hz, 1H), 7.60 (t, J = 8Hz, 1H), 7.08 (t, J = 8Hz, 1H), 1.54 (s, 9H).[4]

- $^{13}\text{C}$  NMR (100MHz,  $\text{CDCl}_3$ ):  $\delta$  152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20.  
[4]

These values can serve as a useful, albeit approximate, guide for the characterization of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**.

## Experimental Protocol: Synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

The following protocol describes a standard laboratory procedure for the synthesis of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** via the Boc-protection of 5-methoxy-2-nitroaniline.

Materials:

- 5-methoxy-2-nitroaniline
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel

- Rotary evaporator

#### Procedure:

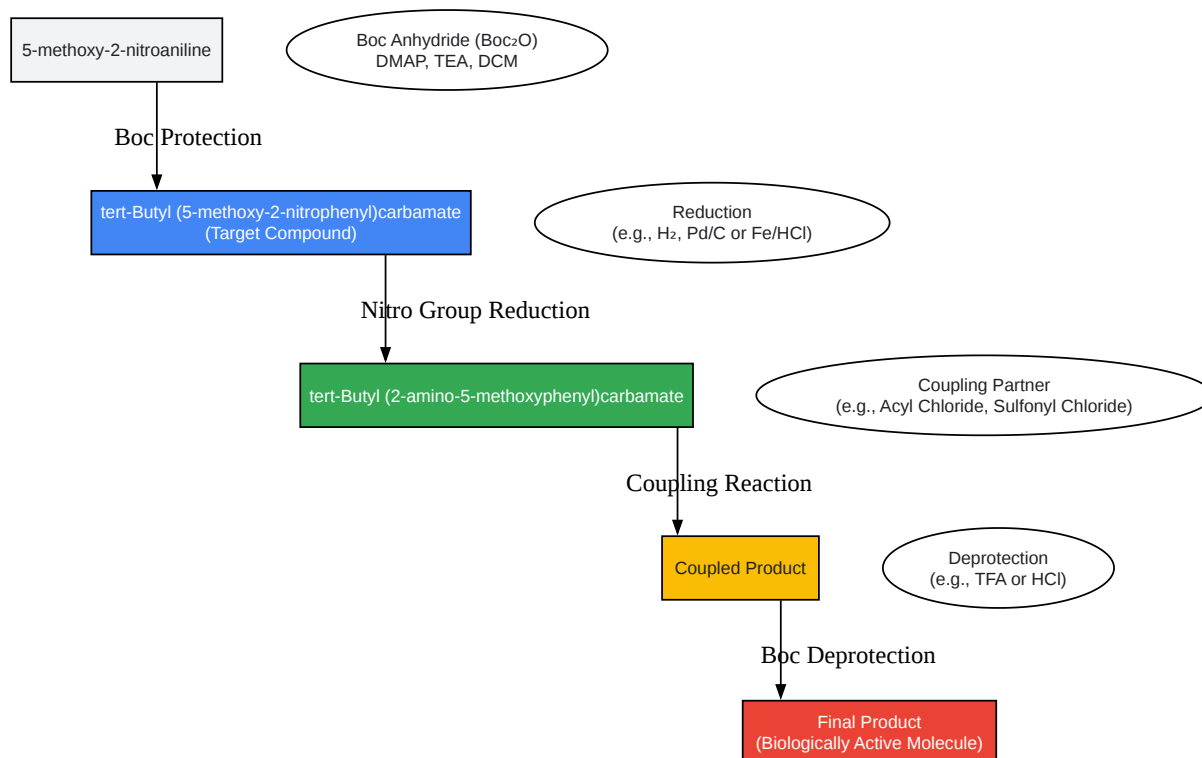
- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 5-methoxy-2-nitroaniline (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
- **Addition of Boc Anhydride:** To the cooled solution, add a catalytic amount of DMAP, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq.) in anhydrous dichloromethane.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction and Drying:** Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**.

## Applications in Synthesis

**tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** is a valuable intermediate in multi-step organic syntheses. Its primary utility lies in the subsequent reduction of the nitro group to an amine, which can then participate in a variety of coupling reactions. The Boc-protecting group can be readily removed under acidic conditions, revealing the aniline for further functionalization.

A key application of this compound is as a precursor in the synthesis of kinase inhibitors and other biologically active molecules. The following diagram illustrates a generalized synthetic

workflow where **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** serves as a key building block.



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Caption: Synthetic workflow using the target compound.

This diagram illustrates the strategic use of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** in a synthetic sequence. The initial Boc protection allows for the selective reduction of the nitro group, followed by a coupling reaction to build the core of the final molecule. The final deprotection step then unmask the amine to yield the desired product. This workflow is representative of its application in the synthesis of complex pharmaceutical agents.

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## References

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- 2. echemi.com [echemi.com]
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